FANCM-BTR PPI-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

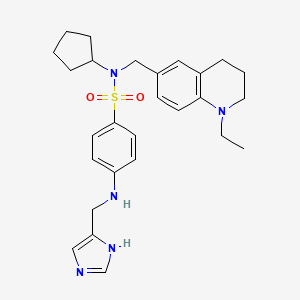

C27H35N5O2S |

|---|---|

Molecular Weight |

493.7 g/mol |

IUPAC Name |

N-cyclopentyl-N-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-4-(1H-imidazol-5-ylmethylamino)benzenesulfonamide |

InChI |

InChI=1S/C27H35N5O2S/c1-2-31-15-5-6-22-16-21(9-14-27(22)31)19-32(25-7-3-4-8-25)35(33,34)26-12-10-23(11-13-26)29-18-24-17-28-20-30-24/h9-14,16-17,20,25,29H,2-8,15,18-19H2,1H3,(H,28,30) |

InChI Key |

GEMMUQBWESXHTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CN(C3CCCC3)S(=O)(=O)C4=CC=C(C=C4)NCC5=CN=CN5 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of FANCM-BTR PPI-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of FANCM-BTR PPI-IN-1, a small molecule inhibitor targeting the protein-protein interaction (PPI) between Fanconi Anemia Complementation Group M (FANCM) and the Bloom's Syndrome, Topoisomerase III alpha, RMI1/2 (BTR) complex. By disrupting this critical interaction, this compound selectively induces cellular stress and toxicity in cancer cells utilizing the Alternative Lengthening of Telomeres (ALT) pathway, a key mechanism for telomere maintenance in approximately 10-15% of cancers. This document details the molecular basis of the FANCM-BTR interaction, the downstream cellular consequences of its inhibition, quantitative data on inhibitor potency, and the experimental protocols utilized in its characterization.

Introduction: The FANCM-BTR Complex - A Guardian of Genomic Stability at Telomeres

The FANCM protein is a DNA translocase that plays a pivotal role in the maintenance of genomic integrity, particularly in the response to DNA damage and the resolution of replication stress.[1] FANCM functions as a crucial scaffold, interacting with multiple protein complexes to orchestrate DNA repair processes.[1][2] Two of its key interaction partners are the Fanconi Anemia (FA) core complex and the BTR dissolvasome complex.[3][4][5]

The BTR complex, comprising the BLM helicase, Topoisomerase IIIα, and the RMI1/RMI2 sub-complex, is essential for resolving complex DNA structures that can arise during replication and recombination, such as double Holliday junctions.[1][2] The interaction between FANCM and the BTR complex is mediated by the MM2 domain of FANCM binding to the RMI1/RMI2 subcomplex of BTR.[4][6] This interaction is critical for the recruitment and stabilization of the BTR complex at sites of stalled replication forks, particularly at challenging genomic regions like telomeres.[3][7]

In ALT cancer cells, which rely on homology-directed repair for telomere maintenance, there are heightened levels of telomere-specific replication stress.[4][8][9] The FANCM-BTR complex is instrumental in managing this stress, preventing telomere dysfunction and subsequent cell death.[4][8][9] Consequently, the disruption of the FANCM-BTR interaction presents a promising therapeutic strategy to selectively target and eliminate ALT-positive cancer cells.[4][8][9]

Mechanism of Action: Disrupting a Critical DNA Repair Axis

This compound, also identified as PIP-199 and Compound 32, functions as a direct inhibitor of the protein-protein interaction between FANCM and the BTR complex.[6][10] The inhibitor is believed to allosterically block the MM2 binding domain of FANCM, thereby preventing its association with the RMI subcomplex of the BTR dissolvasome.[6]

The primary mechanism of action of this compound can be summarized as follows:

-

Inhibition of Complex Formation: The small molecule directly interferes with the binding interface between the MM2 domain of FANCM and the RMI1/RMI2 heterodimer within the BTR complex.[6]

-

Impaired BTR Localization: By preventing the FANCM-BTR interaction, the inhibitor hampers the efficient recruitment and localization of the BTR complex to sites of DNA replication stress, particularly at telomeres.[10]

-

Increased Telomeric Replication Stress: The absence of the BTR complex at these critical locations leads to an accumulation of unresolved DNA intermediates and a significant increase in telomeric replication stress.[4][9][11]

-

Induction of Telomere Dysfunction: The unresolved replication stress triggers a DNA damage response, leading to telomere dysfunction-induced foci (TIFs), telomere fragility, and ultimately, the loss of telomere integrity.[4][11]

-

Selective Apoptosis in ALT Cancer Cells: The heightened and unmanageable level of telomeric DNA damage selectively induces cell cycle arrest and apoptosis in ALT-positive cancer cells, which are inherently dependent on the FANCM-BTR pathway for survival.[4][8][9]

Signaling Pathway and Inhibitor Action

Caption: FANCM-BTR signaling and the inhibitory effect of this compound.

Quantitative Data

The potency and binding affinity of this compound (PIP-199) have been characterized using various biophysical and biochemical assays.

| Parameter | Value | Assay Method | Reference |

| IC50 | 36 ± 10 µM | Fluorescence Polarization (RMI core complex/MM2 interaction) | [6] |

| IC50 | 260 ± 110 µM | Fluorescence Polarization (Repurchased compound) | [6] |

| IC50 | 450 ± 130 µM | AlphaScreen (PriA/SSB interaction - for selectivity) | [6] |

| Kd | 3.4 ± 1.0 µM | Isothermal Titration Calorimetry (Binding to RMI core complex) | [6] |

Note on Inhibitor Stability: A recent study has raised concerns about the chemical stability of PIP-199, suggesting it may be a pan-assay interference compound (PAINS) that decomposes in aqueous buffers.[3][8][12] This finding warrants careful consideration and further investigation when interpreting cellular and in vivo data.

Experimental Protocols

The characterization of this compound and the underlying FANCM-BTR interaction has relied on several key experimental techniques.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate the in vivo or in vitro interaction between FANCM and the BTR complex and its disruption by the inhibitor.

Methodology:

-

Cell Lysis: Cells (e.g., HEK293T or a relevant ALT cancer cell line) are lysed in a non-denaturing buffer to preserve protein complexes.

-

Antibody Incubation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-FANCM or anti-BLM).

-

Immunocomplex Precipitation: Protein A/G beads are added to the lysate to bind the antibody-protein complex, thereby precipitating the target protein and its interaction partners.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the suspected interaction partners (e.g., probing for RMI1/2 after pulling down FANCM).

-

Inhibitor Treatment: To assess the effect of this compound, cells are pre-treated with the inhibitor for a specified time before lysis, and the co-immunoprecipitation results are compared to a vehicle-treated control.

Fluorescence Polarization (FP) Assay

Objective: To quantify the binding affinity between the FANCM MM2 peptide and the RMI complex and to determine the IC50 of the inhibitor.

Methodology:

-

Reagents: A fluorescently labeled peptide corresponding to the MM2 domain of FANCM and the purified RMI core complex are required.

-

Assay Principle: In solution, the small, fluorescently labeled MM2 peptide tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger RMI complex, the tumbling rate slows down, leading to an increase in fluorescence polarization.

-

IC50 Determination:

-

A fixed concentration of the fluorescent MM2 peptide and the RMI complex are incubated together.

-

Increasing concentrations of this compound are added to the reaction.

-

The inhibitor will compete with the MM2 peptide for binding to the RMI complex, leading to a decrease in fluorescence polarization.

-

The IC50 value is calculated as the concentration of inhibitor that reduces the fluorescence polarization signal by 50%.

-

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time binding kinetics and affinity between the inhibitor and the RMI complex.

Methodology:

-

Chip Preparation: The purified RMI core complex is immobilized on a sensor chip.

-

Analyte Injection: A solution containing this compound (the analyte) is flowed over the chip surface.

-

Binding Detection: The binding of the inhibitor to the immobilized RMI complex causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

Kinetic Analysis: The association (kon) and dissociation (koff) rates are determined by monitoring the SPR signal over time during the injection and washout phases. The equilibrium dissociation constant (Kd) is then calculated (Kd = koff/kon).

Experimental Workflow for Inhibitor Characterization

Caption: A logical workflow for the discovery and characterization of a FANCM-BTR PPI inhibitor.

Conclusion

This compound represents a targeted approach to exploiting a specific vulnerability of ALT-positive cancer cells. Its mechanism of action, centered on the disruption of the critical FANCM-BTR protein-protein interaction, leads to overwhelming telomeric replication stress and selective cell death. While the quantitative data support its potential as a chemical probe, the recent findings regarding its chemical instability underscore the importance of rigorous validation for any small molecule inhibitor. The experimental protocols outlined herein provide a framework for the continued investigation of the FANCM-BTR axis and the development of more stable and potent inhibitors for the treatment of ALT-driven cancers.

References

- 1. Mechanism of structure-specific DNA binding by the FANCM branchpoint translocase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved Genome Editing through Inhibition of FANCM and Members of the BTR Dissolvase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Replication Stress in Alternative Lengthening of Telomeres by Fanconi Anaemia Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

Discovery and synthesis of FANCM-BTR PPI-IN-1.

An In-depth Technical Guide to the Discovery and Synthesis of FANCM-BTR PPI-IN-1 (PIP-199)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The protein-protein interaction (PPI) between Fanconi anemia complementation group M (FANCM) and the BLM-TOP3A-RMI (BTR) complex is a critical node in the DNA damage response, particularly in cancer cells employing the Alternative Lengthening of Telomeres (ALT) pathway.[1][2] This has made the FANCM-BTR interaction an attractive target for the development of novel cancer therapeutics. This technical guide details the discovery and synthesis of this compound, also known as PIP-199, a molecule initially reported as a selective inhibitor of this interaction.[3] However, it is crucial to note that subsequent research has raised significant concerns about the stability and true activity of this compound, suggesting it may be a pan-assay interference compound (PAIN).[1][2][4] This guide will present the initial discovery and characterization of PIP-199, followed by the critical re-evaluation of its properties.

The FANCM-BTR Signaling Pathway in ALT Cancers

FANCM, a DNA translocase, plays a pivotal role in stabilizing stalled replication forks.[5] It interacts with the BTR complex (composed of BLM helicase, TOP3A topoisomerase, and the RMI sub-complex) via its MM2 domain.[6] This interaction is essential for resolving replication stress at telomeres, thereby suppressing excessive ALT activity.[2][7] In ALT-positive cancer cells, which rely on recombination-based mechanisms to maintain telomere length, inhibition of the FANCM-BTR interaction has been shown to be selectively toxic.[1][2] Disruption of this complex leads to the collapse of stalled replication forks into DNA double-strand breaks, inducing excessive break-induced telomere synthesis and ultimately cell death.[1]

Discovery of PIP-199: A High-Throughput Screening Approach

PIP-199 was identified through a high-throughput screening (HTS) campaign designed to discover small molecule inhibitors of the FANCM-BTR interaction.[3][8] The screening strategy involved a multi-step process to identify and validate potential inhibitors.

Experimental Protocols

1. Primary Screen: Fluorescence Polarization (FP) Assay [3]

-

Principle: This assay measures the change in polarization of a fluorescently labeled MM2 peptide (the binding domain of FANCM for the BTR complex) upon binding to the RMI core complex. Small molecules that disrupt this interaction lead to a decrease in fluorescence polarization.

-

Protocol:

-

A library of 74,807 small molecules was screened in 384-well plates.

-

Each well contained 100 nM of the RMI core complex and 7 nM of a fluorescein-labeled MM2 peptide (F-MM2).

-

The reaction was incubated to allow for binding.

-

Fluorescence polarization was measured to identify compounds that inhibit the RMI-MM2 interaction.

-

2. Secondary Screen: AlphaScreen Proximity Assay [3]

-

Principle: This bead-based assay measures the interaction between a biotinylated MM2 peptide (Bio-MM2) and a His-tagged RMI core complex. Upon interaction, donor and acceptor beads are brought into proximity, generating a chemiluminescent signal. Inhibitors disrupt this interaction, leading to a loss of signal.

-

Protocol:

-

Hits from the primary screen were tested for their ability to inhibit the AlphaScreen signal.

-

The reaction mixture contained 30 nM Bio-MM2 and 100 nM His-tagged RMI core complex.

-

Inhibitors were titrated into the reaction mixture.

-

IC50 values were determined for confirmed hits.

-

3. Biophysical Validation: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) [3]

-

Principle: These techniques were used to confirm the direct physical interaction between PIP-199 and the RMI core complex and to determine the binding affinity.

-

SPR Protocol:

-

The RMI core complex was immobilized on a sensor chip.

-

Solutions of PIP-199 at various concentrations were flowed over the chip.

-

Binding and dissociation rates were measured to calculate the dissociation constant (Kd).

-

-

ITC Protocol:

-

The RMI core complex was titrated into a solution of PIP-199.

-

The heat evolved from the binding reaction was measured to determine the binding affinity.

-

Quantitative Data from Initial Discovery

| Assay Type | Parameter | Value | Reference |

| AlphaScreen | IC50 | 36 ± 10 µM | [3] |

| Fluorescence Polarization | IC50 | 260 ± 110 µM | [3] |

| Surface Plasmon Resonance (SPR) | Kd | 3.4 ± 1.0 µM | [3] |

Synthesis and Subsequent Re-evaluation of PIP-199

A 2023 study reported the first published synthesis of PIP-199 and raised significant concerns about its validity as a research tool.[1][2][4]

Synthesis of PIP-199

The synthesis of PIP-199 is based on the Mannich reaction, a three-component condensation of an active hydrogen compound (indole), formaldehyde, and a secondary amine (piperidine). While the specific, detailed reaction conditions from the 2023 paper are proprietary to that publication, the general synthetic route is as follows:

Chemical Instability and Lack of Activity

The re-evaluation of PIP-199 revealed that the compound is highly unstable in common aqueous buffers and some organic solvents.[1][2][4] This instability is attributed to the retro-Mannich reaction, leading to the decomposition of PIP-199 into its starting materials.

Crucially, the study found that neither freshly synthesized and purified PIP-199 nor its more hydrolytically stable analogues demonstrated any observable binding or inhibitory activity in biophysical assays for the FANCM-RMI interaction.[1][2][4] This directly contradicts the initial findings and suggests that the originally observed cellular activity may be due to the non-specific toxicity of its breakdown products.[1] These findings strongly indicate that PIP-199 is a pan-assay interference compound (PAIN) and not a specific inhibitor of the FANCM-BTR interaction.

Conclusion and Future Directions

The story of this compound (PIP-199) serves as a critical case study in drug discovery, highlighting the importance of rigorous chemical characterization and stability analysis of hit compounds from high-throughput screens. While the initial discovery of PIP-199 was promising and based on a sound biological rationale and a well-designed screening cascade, subsequent work has cast serious doubt on its utility as a specific probe for the FANCM-BTR interaction.

For researchers in this field, it is imperative to:

-

Exercise caution when using PIP-199 or structurally similar Mannich bases in biological studies.

-

Thoroughly assess the chemical stability of any potential inhibitors in relevant assay and cellular conditions.

-

Employ multiple, orthogonal biophysical and cellular assays to validate the mechanism of action of any new compounds.

Despite the challenges with PIP-199, the FANCM-BTR protein-protein interaction remains a compelling target for the development of therapeutics for ALT cancers. Future efforts should focus on the discovery of novel, chemically stable scaffolds that can effectively and specifically disrupt this critical interaction.

References

- 1. Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Improved Genome Editing through Inhibition of FANCM and Members of the BTR Dissolvase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting FANCM using the antisense oligonucleotides to treat the ALT-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A High-Throughput Screening Strategy to Identify Protein-Protein Interaction Inhibitors That Block the Fanconi Anemia DNA Repair Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the FANCM-BTR Interaction in the Alternative Lengthening of Telomeres (ALT) Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Approximately 10-15% of cancers, including aggressive sarcomas and glioblastomas, utilize a telomerase-independent mechanism for telomere maintenance known as the Alternative Lengthening of Telomeres (ALT) pathway. ALT relies on homologous recombination-based mechanisms to elongate telomeres, a process fraught with replication stress due to the repetitive and G-quadruplex-forming nature of telomeric DNA. A key regulatory axis in managing this stress and ensuring the viability of ALT-positive cancer cells is the interaction between the Fanconi Anemia Complementation Group M (FANCM) protein and the BLM-TOP3A-RMI1/2 (BTR) complex. This technical guide provides an in-depth analysis of this critical interaction, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways. Understanding this interaction offers a promising therapeutic window for the selective targeting of ALT-positive cancers.

Introduction: The ALT Pathway and its Reliance on Replication Stress Management

Unlike the majority of cancers that reactivate telomerase, ALT-positive cells maintain telomere length through a break-induced replication (BIR) mechanism. This process involves using an existing telomeric sequence as a template for DNA synthesis to extend a shortened telomere. Hallmarks of ALT activity include the presence of ALT-associated PML bodies (APBs), heterogeneous telomere lengths, and the generation of extrachromosomal telomeric repeats (ECTRs), including C-circles.

A fundamental characteristic of ALT cells is a heightened state of basal replication stress at their telomeres. While this stress is a necessary driver of the recombination events that underpin telomere elongation, excessive or unresolved stress can lead to catastrophic genomic instability and cell death. Therefore, ALT cells are exquisitely dependent on a robust replication stress response network to maintain a delicate balance. Central to this network are the FANCM DNA translocase and the BTR dissolvase complex.

-

FANCM: A conserved ATP-dependent DNA translocase, FANCM is a component of the Fanconi Anemia (FA) pathway. It plays critical roles in resolving stalled replication forks, remodeling DNA structures, and suppressing R-loop formation.[1]

-

BTR Complex: This complex, comprising the BLM helicase, Topoisomerase IIIα, and the RMI1/RMI2 heterodimer, is a crucial dissolvase that resolves double Holliday junctions and other recombination intermediates to prevent crossovers.[2][3] The BTR complex is essential for ALT activity, and its localization to telomeres is a key step in the pathway.[2]

The FANCM-BTR Interaction: A Master Regulator of ALT Activity

FANCM directly interacts with the BTR complex, a function that is independent of its role within the larger FA core complex.[4][5] This interaction is mediated by a conserved motif in FANCM known as MM2, which binds to components of the BTR complex.[4][6][7] The FANCM-BTR interaction serves as a critical regulatory node within the ALT pathway, performing two primary functions:

-

Ameliorating Telomeric Replication Stress: FANCM's translocase activity is thought to resolve stalled replication forks and unwind harmful DNA secondary structures like G-quadruplexes and R-loops (DNA:RNA hybrids formed by the telomeric transcript TERRA) at ALT telomeres.[8][9] This action prevents the collapse of replication forks, which would otherwise lead to excessive DNA damage.

-

Regulating BTR Activity: By binding to the BTR complex, FANCM helps to control its recruitment and activity at telomeres.[10] In the absence of FANCM, the BTR complex, particularly the BLM helicase, becomes hyperactive at telomeres.[8][11] This unregulated BLM activity leads to excessive DNA end resection and an over-stimulation of break-induced replication, resulting in a "hyper-ALT" phenotype that is ultimately cytotoxic.[12][13][14]

Disruption of the FANCM-BTR interaction, either by depleting FANCM or by specifically inhibiting the interaction, is synthetically lethal to ALT-positive cancer cells.[4][9] This selective toxicity arises because the loss of this regulatory control pushes the level of replication stress and recombination past a viable threshold, leading to catastrophic telomere dysfunction and cell death.[8][14]

Quantitative Data on the Effects of FANCM-BTR Disruption

The disruption of the FANCM-BTR interaction leads to measurable increases in ALT activity markers and a significant decrease in cell viability. The following tables summarize key quantitative findings from studies using siRNA-mediated depletion of FANCM or synthetic inhibition of the FANCM-BTR complex in ALT-positive cell lines (e.g., U-2 OS, GM847).

| Parameter | Cell Line | Method of Disruption | Fold Change / % Increase (vs. Control) | Reference |

| C-circles | U-2 OS | FANCM siRNA | ~3.5 to 5-fold increase | [4][15] |

| U-2 OS | MM2 peptide expression | ~1.8-fold increase | [16] | |

| U-2 OS | PIP-199 (inhibitor) | ~2.5-fold increase | [16] | |

| Telomere Dysfunction-Induced Foci (TIFs) | U-2 OS | FANCM siRNA | ~4 to 5-fold increase in TIF-positive cells | [4][8] |

| U-2 OS | MM2 peptide expression | ~2-fold increase in TIF-positive cells | [16] | |

| ALT-Associated PML Bodies (APBs) | U-2 OS | FANCM siRNA | ~2-fold increase in APB frequency | [2][4] |

| Break-Induced Telomere Synthesis | U-2 OS | FANCM siRNA | ~2.5-fold increase in extension events | [2] |

Table 1: Impact of FANCM-BTR Disruption on ALT Activity Markers

| Cell Line Type | Method of Disruption | % Reduction in Surviving Fraction (vs. Control) | Reference |

| ALT-positive (U-2 OS, GM847) | FANCM siRNA | >90% reduction | [8] |

| ALT-positive (U-2 OS, GM847, Saos-2) | MM2 peptide expression | ~70-80% reduction | [16] |

| ALT-positive (U-2 OS, GM847, Saos-2) | PIP-199 (inhibitor) | ~60-75% reduction (at 0.5 µM) | [16] |

| Telomerase-positive (HeLa, HCT116) | FANCM siRNA | Minimal to no effect | [8] |

| Telomerase-positive (HeLa, HCT116) | MM2 peptide expression | No significant effect | [16] |

| Telomerase-positive (HeLa, HCT116) | PIP-199 (inhibitor) | Minimal effect | [16] |

Table 2: Impact of FANCM-BTR Disruption on Cell Viability

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the FANCM-BTR interaction and its role in the ALT pathway.

Co-Immunoprecipitation (Co-IP) to Confirm FANCM-BTR Interaction

This protocol is used to demonstrate the physical association between FANCM and components of the BTR complex (e.g., BLM, TOP3A, RMI1) within a cell lysate.[7][17]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody (e.g., anti-FANCM or anti-BLM)

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE loading buffer)

-

SDS-PAGE gels, transfer apparatus, and western blotting reagents

-

Secondary antibodies for western blot detection

Procedure:

-

Cell Lysis: Harvest 5-10 million cells. Wash with ice-cold PBS. Lyse cells in 1 mL of ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing (Optional but Recommended): Add 20-30 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding to the beads. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add 2-5 µg of the primary antibody (e.g., anti-FANCM) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add 30-50 µL of equilibrated Protein A/G beads to the lysate-antibody mixture. Incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation (or using a magnetic rack). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all supernatant.

-

Elution: Elute the bound proteins by adding 30-50 µL of 1X SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes. Alternatively, use a gentle elution buffer like glycine-HCl if native protein is required for downstream applications.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform western blotting using antibodies against the suspected interacting partners (e.g., anti-BLM, anti-TOP3A).

C-circle Assay (CCA) for Quantifying ALT Activity

The C-circle assay is a highly specific and quantitative method to measure ALT activity by detecting extrachromosomal, partially single-stranded telomeric C-rich DNA circles.[13][18][19]

Materials:

-

Genomic DNA isolated from cells

-

Φ29 DNA polymerase and reaction buffer

-

dNTPs (dATP, dGTP, dTTP; dCTP is omitted)

-

BSA

-

Hybond-N+ nylon membrane

-

Denaturation solution (0.5 M NaOH, 1.5 M NaCl)

-

Neutralization solution (1.5 M NaCl, 0.5 M Tris-HCl pH 7.2, 1 mM EDTA)

-

20x SSC buffer

-

³²P-labeled (TTAGGG)n telomeric probe

-

Hybridization buffer and wash solutions

Procedure:

-

DNA Preparation: Isolate high-quality genomic DNA (gDNA). Quantify the DNA concentration accurately.

-

Rolling Circle Amplification (RCA):

-

Set up the RCA reaction in a 20 µL volume: 10-30 ng of gDNA, 1X Φ29 reaction buffer, 0.2 mg/mL BSA, 1 mM each of dATP, dGTP, dTTP, and 7.5 units of Φ29 polymerase.

-

Set up a control reaction for each sample without the Φ29 polymerase ("-Φ" control).

-

Incubate at 30°C for 8 hours, followed by heat inactivation at 65°C for 20 minutes.

-

-

Dot Blotting:

-

Spot 5 µL of each RCA reaction onto a Hybond-N+ membrane.

-

Denature the DNA on the membrane by placing it on filter paper soaked in denaturation solution for 10 minutes.

-

Neutralize the membrane by placing it on filter paper soaked in neutralization solution for 5 minutes.

-

UV-crosslink the DNA to the membrane.

-

-

Hybridization and Detection:

-

Pre-hybridize the membrane in hybridization buffer at 65°C for 1-2 hours.

-

Add the ³²P-labeled telomeric probe and hybridize overnight at 65°C.

-

Wash the membrane with low and high stringency SSC wash buffers to remove unbound probe.

-

Expose the membrane to a phosphor screen and quantify the dot blot signals using densitometry software. Normalize the signal of the +Φ reaction to its corresponding gDNA input and compare across samples.

-

Colony Formation (Clonogenic) Assay for Cell Viability

This assay assesses the ability of single cells to undergo sustained proliferation and form a colony, providing a measure of cell survival and reproductive integrity after a given treatment (e.g., siRNA knockdown or inhibitor treatment).[12][20]

Materials:

-

6-well tissue culture plates

-

Complete cell culture medium

-

Trypsin-EDTA

-

Fixation solution (e.g., 4% paraformaldehyde or methanol)

-

Staining solution (e.g., 0.5% crystal violet in 25% methanol)

-

PBS

Procedure:

-

Cell Seeding: Following the desired treatment (e.g., 48-72 hours post-siRNA transfection), harvest cells by trypsinization and prepare a single-cell suspension.

-

Plating: Count viable cells (e.g., using trypan blue exclusion). Seed a low, defined number of cells (typically 200-1000 cells per well) into 6-well plates containing fresh medium.

-

Incubation: Incubate the plates under standard culture conditions (37°C, 5% CO₂) for 10-14 days, or until visible colonies (defined as ≥50 cells) have formed. Do not disturb the plates during this period.

-

Fixation and Staining:

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Add 1 mL of fixation solution to each well and incubate for 15-20 minutes at room temperature.

-

Remove the fixative and wash with PBS.

-

Add 1 mL of crystal violet staining solution to each well and incubate for 10-20 minutes at room temperature.

-

Remove the stain and wash the wells gently with water until the background is clear.

-

-

Analysis: Allow the plates to air dry completely. Count the number of colonies in each well. Calculate the Surviving Fraction = (number of colonies formed / number of cells seeded) / (plating efficiency of control).

Mandatory Visualizations

Signaling Pathway and Logical Relationships

Experimental Workflow

Conclusion and Therapeutic Implications

The interaction between FANCM and the BTR complex is a linchpin in the survival of ALT-positive cancer cells. By managing telomeric replication stress and modulating recombination, the FANCM-BTR complex maintains ALT activity within a range that is compatible with cell proliferation. Disruption of this interaction creates a synthetic lethal vulnerability, leading to an uncontrolled and cytotoxic hyper-recombinogenic state specifically in ALT cells. This selective lethality makes the FANCM-BTR interaction a highly attractive target for the development of novel anti-cancer therapies. Small molecules or peptides, such as PIP-199, that specifically block the FANCM MM2 domain's interaction with the BTR complex represent a promising strategy for precision oncology, offering a way to selectively eliminate tumors that rely on the ALT pathway for their immortality.[14][18] Further research into the structural basis of this interaction will be crucial for the design of next-generation inhibitors with enhanced potency and specificity.

References

- 1. stemcell.com [stemcell.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of Replication Stress in Alternative Lengthening of Telomeres by Fanconi Anaemia Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]

- 8. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ossila.com [ossila.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Identification and analysis of new Proteins involved in the DNA Damage Response network of Fanconi anemia and Bloom syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The C-Circle Assay for alternative-lengthening-of-telomeres activity — Department of Oncology [oncology.ox.ac.uk]

- 19. Amplification and Quantitation of Telomeric Extrachromosomal Circles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

FANCM-BTR PPI-IN-1: A Selective Inhibitor Targeting Alternative Lengthening of Telomeres (ALT) in Cancers

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

A significant subset of cancers, approximately 10-15%, utilizes a telomerase-independent mechanism known as Alternative Lengthening of Telomeres (ALT) to achieve cellular immortality. This homology recombination-based pathway presents a unique therapeutic vulnerability. The interaction between the FANCM and BTR (BLM-TOP3A-RMI) complexes is crucial for regulating telomere integrity and suppressing excessive ALT activity.[1][2] Disruption of this protein-protein interaction (PPI) has emerged as a promising strategy for selectively targeting and eliminating ALT-positive cancer cells. This technical guide provides a comprehensive overview of FANCM-BTR PPI-IN-1 (also known as PIP-199), a small molecule inhibitor of the FANCM-BTR interaction, for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the associated cellular pathways and workflows.

Introduction: The FANCM-BTR Interaction in ALT Cancers

Telomeres, the protective caps (B75204) at the ends of chromosomes, shorten with each cell division, eventually leading to cellular senescence or apoptosis. Cancer cells must overcome this limitation to sustain proliferation. While most cancers reactivate the enzyme telomerase, ALT-cancers employ a recombination-based mechanism to elongate their telomeres.[3] This process is characterized by high levels of telomeric replication stress.[4]

The Fanconi Anemia Complementation Group M (FANCM) protein, a DNA translocase, plays a pivotal role in managing this replication stress at ALT telomeres.[1] FANCM interacts with the BTR complex (composed of BLM helicase, TOP3A topoisomerase, and the RMI1/RMI2 subcomplex) via its MM2 domain binding to the RMI proteins.[1][5] This interaction is critical for resolving stalled replication forks and preventing excessive, uncontrolled ALT activity, which can be detrimental to the cell.[1][3] Inhibition of the FANCM-BTR interaction leads to a "hyper-ALT" phenotype, characterized by increased telomeric DNA synthesis, elevated levels of extrachromosomal C-circles (a hallmark of ALT), and significant telomere dysfunction, ultimately triggering selective cell death in ALT-positive cancer cells.[1][3]

This compound (PIP-199): Mechanism of Action

This compound, also identified in the literature as PIP-199, is a small molecule designed to disrupt the crucial interaction between the MM2 domain of FANCM and the RMI1/RMI2 subcomplex of the BTR complex.[1][6] By acting as a dominant decoy, it prevents the proper assembly and function of the FANCM-BTR complex at telomeres.[1] This disruption unleashes uncontrolled BLM helicase activity and leads to an accumulation of unresolved replication intermediates at telomeres, exacerbating replication stress and pushing the ALT mechanism into a lethal state of hyperactivity.[1][4]

Signaling Pathway of FANCM-BTR in ALT and Inhibition by PPI-IN-1

References

- 1. ALT control, delete: FANCM as an anti-cancer target in Alternative Lengthening of Telomeres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Identification of modulators of the ALT pathway through a native FISH-based optical screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Multifaceted Role of FANCM in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the human genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA repair pathways known as the DNA Damage Response (DDR). A key player in this intricate network is the Fanconi Anemia Complementation Group M (FANCM) protein. Initially identified through its association with the rare genetic disorder Fanconi Anemia, FANCM has emerged as a crucial helicase and translocase with multifaceted roles in maintaining genomic stability. This technical guide provides an in-depth exploration of FANCM's function in the DDR, with a focus on its molecular mechanisms, protein interactions, and the experimental methodologies used to elucidate its functions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the fundamental processes of DNA repair and the therapeutic potential of targeting DDR pathways.

Core Functions of FANCM in Genome Maintenance

FANCM is a highly conserved DNA motor protein that plays a central role in the recognition and processing of various DNA structures that arise during replication stress and DNA damage.[1][2] Its functions are critical for preventing genomic instability, a hallmark of cancer. The multifaceted nature of FANCM's activity stems from its modular domain architecture, which allows it to act as a molecular scaffold and a catalytic enzyme.

Role in the Fanconi Anemia Pathway

The Fanconi Anemia (FA) pathway is a crucial DNA repair pathway primarily involved in the repair of DNA interstrand crosslinks (ICLs), which are highly toxic lesions that block DNA replication and transcription.[1][2][3] FANCM, in a complex with FAAP24 (Fanconi Anemia-Associated Protein of 24 kDa) and the MHF1/2 (histone-fold) proteins, acts as the initial sensor of ICL-stalled replication forks.[1][4] This complex recognizes the branched DNA structure of the stalled fork and recruits the FA core complex, a multi-subunit E3 ubiquitin ligase.[1][2][3]

The recruitment of the FA core complex by FANCM is a critical step for the subsequent monoubiquitination of the FANCD2-FANCI heterodimer.[3][5][6] Monoubiquitinated FANCD2-FANCI then coordinates the downstream repair events, including DNA incision, translesion synthesis, and homologous recombination.[1] Interestingly, the ATPase/translocase activity of FANCM is not essential for the monoubiquitination of FANCD2, indicating that its scaffolding function is paramount in this initial phase of the FA pathway.[5]

Replication Fork Remodeling and Restart

Beyond its role in the FA pathway, FANCM is a key player in the broader response to replication stress. It localizes to stalled replication forks, where its ATP-dependent translocase activity is crucial for fork remodeling and restart.[1][7] FANCM can promote the regression of stalled forks, forming a four-way junction structure known as a "chicken foot." This remodeling provides an opportunity for the replication machinery to bypass the lesion or for other repair factors to access the damaged site.[1] The ability of FANCM to process these intermediates is critical for preventing the collapse of replication forks, which can lead to the formation of double-strand breaks and chromosomal instability.[3]

ATR-Mediated Checkpoint Activation

In response to DNA damage and replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, initiating a signaling cascade that leads to cell cycle arrest and the upregulation of DNA repair genes. FANCM plays a significant role in the activation of this checkpoint.[1][8] By binding to stalled replication forks, the FANCM-FAAP24 complex helps to recruit and activate the ATR-ATRIP complex.[4] This function is, at least in part, independent of the FA core complex. The translocase activity of FANCM is thought to generate regions of single-stranded DNA (ssDNA) at stalled forks, which are coated by RPA (Replication Protein A) and serve as a platform for ATR activation.[1]

Suppression of Sister Chromatid Exchange

Sister Chromatid Exchange (SCE) is a form of homologous recombination that can occur during DNA replication. While generally considered a benign process, elevated levels of SCE can be indicative of genomic instability. FANCM has a well-established role in suppressing spontaneous and damage-induced SCE.[2][9] This function is dependent on its translocase activity and its interaction with the Bloom's Syndrome (BLM) helicase complex.[2][7] FANCM recruits the BLM-TOP3A-RMI1/2 (BTR) complex to stalled replication forks, which then acts to dissolve double Holliday junctions in a non-crossover fashion, thereby preventing SCE.[1][2]

Quantitative Data on FANCM Function

The following tables summarize key quantitative data related to the biochemical and cellular functions of FANCM.

| Parameter | Substrate/Condition | Value | Reference |

| DNA Binding Affinity (Kd) | |||

| FANCM Translocase Domain | Single-stranded DNA (ssDNA) | 30 nM | [10] |

| Splayed Arm DNA | 63.4 nM | [10] | |

| Replication Fork DNA | 55 nM | [10] | |

| FANCM C-terminal Domain-FAAP24 | ssDNA | 0.21 µM | [10] |

| Double-stranded DNA (dsDNA) | 1.85 µM | [10] | |

| ATPase Activity | |||

| FANCM (1-669) | Fork-structured DNA | ~16 molecules of ATP/min/molecule of FANCM | [10] |

| FANCM Translocase Domain | Holliday Junction DNA | Stimulated | [3][11] |

| Cellular Effects of FANCM Depletion | |||

| Sister Chromatid Exchange (SCE) | Spontaneous in MEFs | Increased | [12] |

| After MMC treatment in human cells | Elevated | [2] | |

| Cell Survival | After Mitomycin C (MMC) treatment | Decreased | [5] |

| FANCD2 Monoubiquitination | After DNA damage | Reduced | [6] |

| Replication Fork Speed | Unperturbed | Reduced | [13] |

| C-circle formation in ALT cells | Dramatic increase | [14][15] |

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of FANCM function. Below are protocols for key experiments commonly used in the field.

siRNA-mediated Depletion of FANCM and Cell Survival Assay

This protocol describes the transient knockdown of FANCM expression using small interfering RNA (siRNA) followed by an assessment of cell viability after treatment with a DNA crosslinking agent.

-

Cell Culture and Transfection:

-

Plate cells (e.g., HeLa or U2OS) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

Prepare siRNA complexes according to the manufacturer's instructions (e.g., using Lipofectamine RNAiMAX). A typical final concentration for FANCM siRNA is 20-50 nM.

-

Add the siRNA complexes to the cells and incubate for 48-72 hours to achieve optimal protein knockdown.

-

Harvest a subset of cells to verify knockdown efficiency by Western blotting using a FANCM-specific antibody.

-

-

Drug Treatment and Viability Assay:

-

Trypsinize and re-seed the FANCM-depleted and control cells into 96-well plates at a low density (e.g., 1000-5000 cells/well).

-

Allow cells to attach for 12-24 hours.

-

Treat cells with a range of concentrations of a DNA crosslinking agent (e.g., Mitomycin C or Cisplatin) for a defined period (e.g., 1-24 hours).

-

Wash the cells with PBS and replace with fresh culture medium.

-

Incubate the plates for 5-10 days to allow for colony formation.

-

Fix the colonies with methanol (B129727) and stain with crystal violet.

-

Quantify the number and/or area of colonies to determine the surviving fraction relative to untreated controls.

-

DNA Fiber Analysis for Replication Fork Dynamics

This technique allows for the visualization and measurement of individual DNA replication forks to assess parameters such as fork speed and stalling.[1][5][16]

-

Cell Labeling:

-

Culture cells to approximately 70-80% confluency.

-

Pulse-label the cells with the first thymidine (B127349) analog, 5-Chloro-2'-deoxyuridine (CldU), at a concentration of 20-50 µM for 20-30 minutes.[1][5]

-

Wash the cells with pre-warmed medium and then pulse-label with the second thymidine analog, 5-Iodo-2'-deoxyuridine (IdU), at a concentration of 200-250 µM for 20-30 minutes.[1][5]

-

For experiments investigating replication stress, a DNA damaging agent can be added during or between the labeling steps.

-

-

DNA Spreading:

-

Harvest the cells and resuspend in PBS at a concentration of 2.5 x 10^5 cells/mL.

-

Mix 2 µL of the cell suspension with 10 µL of spreading buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS) on a glass slide.

-

Allow the cells to lyse for 6-8 minutes at room temperature.

-

Tilt the slide to allow the DNA to spread down the slide.

-

Air dry the slides and fix in 3:1 methanol:acetic acid for 10 minutes.

-

-

Immunodetection and Imaging:

-

Denature the DNA with 2.5 M HCl for 1-1.5 hours.

-

Wash thoroughly with PBS and block with a blocking buffer (e.g., 1-5% BSA in PBS).

-

Incubate with primary antibodies against CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU) for 1-2.5 hours.

-

Wash and incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488).

-

Mount the slides and acquire images using a fluorescence microscope.

-

Measure the lengths of the CldU and IdU tracks using image analysis software to determine replication fork speed and other parameters.

-

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is used to identify and validate interactions between FANCM and other proteins within a cellular context.[17][18][19][20][21]

-

Cell Lysis and Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) on ice for 30 minutes.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., FANCM) or an isotype control antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours to capture the immune complexes.

-

-

Washing and Elution:

-

Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

-

Perform Western blotting using antibodies against the "prey" protein(s) to detect interaction with the bait protein.

-

Proximity Ligation Assay (PLA) for In Situ Protein Interactions

PLA allows for the visualization of protein-protein interactions within fixed cells, providing spatial information about where these interactions occur.[22][23][24][25][26]

-

Sample Preparation:

-

PLA Protocol:

-

Incubate the cells with two primary antibodies raised in different species that recognize the two proteins of interest.

-

Add PLA probes, which are secondary antibodies conjugated with unique DNA oligonucleotides (PLUS and MINUS), that bind to the primary antibodies.

-

If the proteins are in close proximity (≤40 nm), the oligonucleotides are brought close enough to be ligated into a circular DNA molecule by adding a ligase and connector oligonucleotides.[22][25]

-

Amplify the circular DNA template via rolling-circle amplification using a DNA polymerase.

-

Detect the amplified DNA product with fluorescently labeled oligonucleotides.

-

-

Imaging and Analysis:

-

Mount the coverslips and visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope.

-

Quantify the number of spots per cell to determine the extent of the protein-protein interaction.

-

Chromatin Immunoprecipitation (ChIP) for DNA-Protein Interactions

ChIP is used to determine whether FANCM is recruited to specific DNA regions, such as sites of DNA damage.[27][28][29][30]

-

Cross-linking and Chromatin Preparation:

-

Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Lyse the cells and sonicate or treat with micrococcal nuclease (MNase) to fragment the chromatin into smaller, soluble pieces.

-

-

Immunoprecipitation:

-

Incubate the chromatin with an antibody specific for FANCM or a control IgG overnight.

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

Elute the complexes from the beads and reverse the cross-links by heating.

-

Purify the DNA.

-

-

Analysis:

-

Use quantitative PCR (qPCR) with primers specific to a region of interest to determine the enrichment of that DNA sequence in the FANCM immunoprecipitate compared to the input and IgG controls.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and interactions involving FANCM.

References

- 1. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functions and regulation of the multitasking FANCM family of DNA motor proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of structure-specific DNA binding by the FANCM branchpoint translocase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into the functions of the FANCM-FAAP24 complex in DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]

- 6. FANCM of the Fanconi anemia core complex is required for both monoubiquitination and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FANCM connects the genome instability disorders Bloom's Syndrome and Fanconi Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. FANCM: A Landing Pad for the Fanconi Anemia and Bloom's Syndrome Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Architecture and DNA Recognition Elements of the Fanconi Anemia FANCM-FAAP24 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis of Fanconi anemia pathway activation by FANCM - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fancm-deficient mice reveal unique features of Fanconi anemia complementation group M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. FANCM suppresses DNA replication stress at ALT telomeres by disrupting TERRA R-loops - PMC [pmc.ncbi.nlm.nih.gov]

- 16. en.bio-protocol.org [en.bio-protocol.org]

- 17. Identification and analysis of new Proteins involved in the DNA Damage Response network of Fanconi anemia and Bloom syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]

- 19. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 20. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 21. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 22. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. The “In Situ” Proximity Ligation Assay to Probe Protein–Protein Interactions in Intact Tissues | Springer Nature Experiments [experiments.springernature.com]

- 25. clyte.tech [clyte.tech]

- 26. researchgate.net [researchgate.net]

- 27. Protocol for fractionation-assisted native ChIP (fanChIP) to capture protein-protein/DNA interactions on chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Protocol for fractionation-assisted native ChIP (fanChIP) to capture protein-protein/DNA interactions on chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 30. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of FANCM-BTR Interaction by PPI-IN-1: A Targeted Approach to Inhibit Telomere Maintenance in ALT Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Telomere maintenance is a critical hallmark of cancer, enabling limitless replication. While most cancers rely on telomerase, a significant subset (10-15%) utilizes the Alternative Lengthening of Telomeres (ALT) pathway, a recombination-based mechanism. The FANCM-BTR complex, a key player in resolving replication stress, is essential for the viability of ALT-positive cancer cells. This technical guide delves into the effects of FANCM-BTR PPI-IN-1 (also known as PIP-199), a small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between FANCM and the BTR (BLM-TOP3A-RMI) complex. By inhibiting this interaction, this compound selectively induces telomere dysfunction and cell death in ALT-positive cancer cells, presenting a promising therapeutic strategy. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on the inhibitor's effects, and detailed experimental protocols for key assays.

Introduction: The FANCM-BTR Complex in ALT Telomere Maintenance

The Alternative Lengthening of Telomeres (ALT) pathway is characterized by high levels of telomeric replication stress, which, if left unresolved, can lead to catastrophic DNA damage and cell death.[1][2] The Fanconi Anemia Complementation Group M (FANCM) protein, in complex with the BLM-TOP3A-RMI (BTR) complex, plays a pivotal role in managing this stress.[3][4] FANCM acts as a DNA translocase that recognizes and remodels stalled replication forks at telomeres.[3][5] It recruits the BTR complex to these sites, where the BLM helicase activity resolves complex DNA structures, such as D-loops and Holliday junctions, that arise during recombination-based telomere synthesis.[6][7] This coordinated action is crucial for maintaining the integrity of ALT telomeres and ensuring the survival of ALT-positive cancer cells.[2][6]

Disruption of the FANCM-BTR interaction leads to an accumulation of unresolved replication stress at telomeres, resulting in increased DNA damage, telomere dysfunction, and ultimately, selective cell death in ALT-positive cells.[3][8] This synthetic lethal relationship makes the FANCM-BTR interaction an attractive target for anti-cancer drug development.

This compound (PIP-199): Mechanism of Action

This compound, also identified as PIP-199, is a small molecule designed to specifically inhibit the interaction between the MM2 domain of FANCM and the RMI core complex of the BTR complex.[1] The inhibitor was identified through a high-throughput screening and has an in vitro IC50 of 36 µM for the RMI core complex/MM2 interaction. By binding to the RMI complex, PIP-199 prevents its association with FANCM, thereby disrupting the formation of the functional FANCM-BTR complex at telomeres. This disruption phenocopies the effects of FANCM depletion in ALT cells, leading to the accumulation of unresolved replication intermediates and subsequent telomere crisis.

Important Note on Compound Stability: A recent study published in 2023 has raised concerns about the chemical stability of PIP-199 in aqueous buffers. The study suggests that PIP-199 is a Mannich base that can decompose, and its observed cellular effects might be due to the non-specific toxicity of its breakdown products. Therefore, while the biological principle of targeting the FANCM-BTR interaction remains a valid and promising therapeutic strategy, the results obtained using PIP-199 should be interpreted with caution, and future studies should focus on developing more stable and specific inhibitors.

Quantitative Effects of this compound on ALT and Telomerase-Positive Cells

The selective toxicity of disrupting the FANCM-BTR interaction is a key feature of this therapeutic approach. The following tables summarize the quantitative data on the effects of this compound (PIP-199) on ALT-positive and telomerase-positive cancer cell lines, as reported in Lu et al., 2019.[1]

Table 1: Effect of this compound (PIP-199) on C-circle Formation

| Cell Line | Telomere Maintenance Mechanism | Treatment (0.5 µM PIP-199 for 72h) | Normalized C-circles (Mean ± SEM) |

| U-2 OS | ALT | Vehicle (DMSO) | 1.00 ± 0.15 |

| PIP-199 | 2.10 ± 0.30 | ||

| GM847 | ALT | Vehicle (DMSO) | 1.00 ± 0.20 |

| PIP-199 | 1.80 ± 0.25 | ||

| Saos-2 | ALT | Vehicle (DMSO) | 1.00 ± 0.18 |

| PIP-199 | 1.95 ± 0.35 | ||

| HeLa | Telomerase-positive | Vehicle (DMSO) | 1.00 ± 0.12 |

| PIP-199 | 1.10 ± 0.20 (n.s.) | ||

| HCT116 | Telomerase-positive | Vehicle (DMSO) | 1.00 ± 0.10 |

| PIP-199 | 1.05 ± 0.15 (n.s.) | ||

| p < 0.05, n.s. = non-significant. Data extracted from Lu et al., 2019.[1] |

Table 2: Effect of this compound (PIP-199) on Clonogenic Survival

| Cell Line | Telomere Maintenance Mechanism | PIP-199 Concentration (µM) | Surviving Fraction (Mean ± SEM) |

| U-2 OS | ALT | 0 | 1.00 ± 0.00 |

| 0.1 | 0.85 ± 0.05 | ||

| 0.5 | 0.40 ± 0.08 | ||

| 1.0 | 0.15 ± 0.04 | ||

| GM847 | ALT | 0 | 1.00 ± 0.00 |

| 0.1 | 0.90 ± 0.06 | ||

| 0.5 | 0.55 ± 0.07 | ||

| 1.0 | 0.25 ± 0.05 | ||

| Saos-2 | ALT | 0 | 1.00 ± 0.00 |

| 0.1 | 0.88 ± 0.04 | ||

| 0.5 | 0.48 ± 0.06 | ||

| 1.0 | 0.20 ± 0.03 | ||

| HeLa | Telomerase-positive | 0 | 1.00 ± 0.00 |

| 0.1 | 0.98 ± 0.02 (n.s.) | ||

| 0.5 | 0.95 ± 0.03 (n.s.) | ||

| 1.0 | 0.90 ± 0.05 (n.s.) | ||

| HCT116 | Telomerase-positive | 0 | 1.00 ± 0.00 |

| 0.1 | 0.97 ± 0.03 (n.s.) | ||

| 0.5 | 0.92 ± 0.04 (n.s.) | ||

| 1.0 | 0.88 ± 0.06 (n.s.) | ||

| **p < 0.005, n.s. = non-significant. Data extracted from Lu et al., 2019.[1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of FANCM-BTR in ALT Telomere Maintenance

References

- 1. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | ALTernative Functions for Human FANCM at Telomeres [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FANCM suppresses DNA replication stress at ALT telomeres by disrupting TERRA R-loops - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cellular Impact of FANCM-BTR Disruption: A Technical Guide to FANCM-BTR PPI-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the cellular pathways affected by the disruption of the FANCM-BTR protein-protein interaction (PPI), with a focus on the inhibitor FANCM-BTR PPI-IN-1. The Fanconi anemia complementation group M (FANCM) protein, in complex with the BLM-TOP3A-RMI (BTR) dissolvasome, plays a critical role in maintaining genomic stability, particularly at telomeres. This guide details the mechanism of action of FANCM-BTR PPI inhibitors, summarizes the quantitative effects on cancer cell viability, and provides detailed experimental protocols for studying these effects. The information presented is intended to support further research and drug development efforts targeting this crucial DNA repair pathway, especially in the context of Alternative Lengthening of Telomeres (ALT) cancers.

Introduction: The FANCM-BTR Interaction in Genome Maintenance

FANCM is a DNA translocase that plays a pivotal role in the Fanconi Anemia (FA) pathway, a crucial DNA repair mechanism.[1][2] It recognizes and remodels stalled replication forks, thereby preventing genomic instability.[3] FANCM executes its functions through interactions with multiple protein complexes, including the FA core complex and the BTR complex.[2][4] The BTR complex, consisting of the Bloom syndrome helicase (BLM), Topoisomerase IIIα (TOP3A), and the RMI1/RMI2 heterodimer, is essential for resolving DNA recombination intermediates.[2] The interaction between the MM2 domain of FANCM and the RMI1/RMI2 subcomplex of BTR is critical for the resolution of replication stress, particularly at telomeres.[4]

In a subset of cancers, known as ALT-positive cancers, telomere length is maintained through a homologous recombination-based mechanism instead of telomerase. These cancers exhibit high levels of replication stress at their telomeres and are particularly dependent on the FANCM-BTR pathway for their survival.[5][6] Disruption of the FANCM-BTR interaction has emerged as a promising therapeutic strategy to selectively target and eliminate these cancer cells.[1][5]

Mechanism of Action of this compound

This compound is a small molecule inhibitor designed to disrupt the interaction between FANCM and the BTR complex.[7] While specific biochemical data for this compound is limited in the public domain, its mechanism is understood through the study of similar inhibitors like PIP-199. These inhibitors typically bind to the RMI core complex, preventing its association with the MM2 domain of FANCM.[3][8]

The disruption of the FANCM-BTR complex leads to a phenotype mimicking FANCM depletion.[5] This results in unresolved replication stress, particularly at the G-quadruplex and R-loop-rich telomeric regions of ALT cells.[9] The accumulation of unresolved DNA structures triggers a DNA damage response, leading to cell cycle arrest in the G2/M phase and ultimately, selective cell death in ALT-positive cancer cells.[6][9]

References

- 1. Targeting FANCM by antisense oligonucleotides in ALT-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved Genome Editing through Inhibition of FANCM and Members of the BTR Dissolvase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT). [escholarship.org]

- 5. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on FANCM-BTR PPI-IN-1 in U2OS Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies conducted on FANCM-BTR PPI-IN-1, a small molecule inhibitor targeting the protein-protein interaction between Fanconi Anemia Complementation Group M (FANCM) and the Bloom-Topoisomerase IIIα-RMI1/2 (BTR) complex, with a specific focus on its effects in the U2OS osteosarcoma cell line. U2OS cells are a well-established model for cancers that utilize the Alternative Lengthening of Telomeres (ALT) pathway, a mechanism for telomere maintenance that is frequently observed in aggressive tumors and is dependent on the cellular machinery for homologous recombination.

Introduction

The FANCM-BTR complex is a critical regulator of genome stability, particularly at sites of replication stress such as telomeres.[1][2] In ALT-positive cancer cells like U2OS, there is a heightened level of replication stress at the telomeres.[3] The FANCM-BTR complex plays a crucial role in managing this stress to prevent catastrophic DNA damage and allow for cell survival and proliferation.[1][3] Inhibition of the FANCM-BTR interaction presents a promising therapeutic strategy to selectively target and eliminate ALT-positive cancer cells.[3][4] this compound has been identified as a disruptor of this interaction.[5]

Mechanism of Action

FANCM, a DNA translocase, interacts with the BTR complex, which possesses helicase and dissolvase activities.[1][2] This complex is involved in the remodeling of stalled replication forks at telomeres.[1] Disruption of the FANCM-BTR interaction by this compound is hypothesized to lead to the collapse of these stalled replication forks into double-strand breaks.[1] This, in turn, is expected to induce a potent DNA damage response, leading to cell cycle arrest and ultimately, cell death in ALT-positive cells that are highly dependent on this pathway for survival.[3][6]

Data Presentation

The following tables summarize the key quantitative findings from preliminary studies of this compound in U2OS cells.

Table 1: Effect of this compound on the Viability of U2OS Cells (Clonogenic Survival Assay)

| Concentration of this compound | Surviving Fraction (%) |

| Vehicle Control (DMSO) | 100 |

| Dose 1 | Data not available |

| Dose 2 | Data not available |

| Dose 3 | Data not available |

Note: While a 10-day clonogenic survival assay has been performed on U2OS cells treated with varying doses of this compound, specific quantitative data on the surviving fractions at different concentrations are not yet publicly available.[7] It has been noted that ALT cells deficient in CHAMP1 complex subunits exhibit significantly increased sensitivity to a FANCM inhibitor.[7]

Table 2: Effect of FANCM Depletion on Cell Cycle Distribution in U2OS Cells

| Condition | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (siRNA scrambled) | Not specified | Not specified | Not specified |

| FANCM Depleted (siRNA) | Not specified | Not specified | Significant Accumulation |

Note: Studies on the depletion of FANCM, which mimics the effect of inhibiting the FANCM-BTR interaction, have shown a significant accumulation of U2OS cells in the G2/M phase of the cell cycle.[3] Quantitative percentages for each phase from studies specifically using this compound are not available.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of cell reproductive viability after treatment with a cytotoxic agent.

Materials:

-

U2OS cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

U2OS cells are harvested during their exponential growth phase and resuspended in a single-cell suspension.

-

Cells are counted, and a predetermined number of cells (e.g., 500-1000 cells/well) are seeded into 6-well plates.

-

After allowing the cells to attach overnight, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

-

The cells are incubated for a period of 10-14 days to allow for colony formation.

-

Following incubation, the medium is removed, and the colonies are washed with PBS.

-

Colonies are fixed and stained with Crystal Violet solution for 30 minutes.

-

The plates are washed with water and allowed to air dry.

-

Colonies containing at least 50 cells are counted.

-

The surviving fraction for each treatment is calculated by normalizing the number of colonies to that of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.

Materials:

-

U2OS cells

-

This compound

-

PBS

-

Trypsin-EDTA

-

70% ice-cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

U2OS cells are seeded in 6-well plates and allowed to attach.

-

Cells are treated with the desired concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).

-

Both adherent and floating cells are collected, washed with PBS, and pelleted by centrifugation.

-

The cell pellet is resuspended in a small volume of PBS, and ice-cold 70% ethanol is added dropwise while vortexing to fix the cells.

-

Fixed cells are stored at -20°C for at least 2 hours.

-

Prior to analysis, cells are pelleted, washed with PBS to remove the ethanol, and resuspended in PI staining solution.

-

Cells are incubated in the dark at room temperature for 30 minutes.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle is determined using appropriate cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

U2OS cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

U2OS cells are treated with this compound as described for the cell cycle analysis.

-

Cells are harvested, washed with PBS, and resuspended in Annexin V Binding Buffer.

-

Annexin V-FITC and Propidium Iodide are added to the cell suspension according to the manufacturer's instructions.

-

The cells are incubated in the dark at room temperature for 15 minutes.

-

The stained cells are immediately analyzed by flow cytometry.

-

The percentages of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells are quantified.

Visualizations

Signaling Pathway of FANCM-BTR in ALT Telomere Maintenance and Inhibition

Caption: FANCM-BTR signaling in ALT cells and its inhibition.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound in U2OS cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Multiple functions of the ALT favorite helicase, BLM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting FANCM by antisense oligonucleotides in ALT-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes: Unraveling Cell Viability with FANCM-BTR PPI-IN-1 in Clonogenic Survival Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for utilizing FANCM-BTR PPI-IN-1, a small molecule inhibitor of the FANCM-BTR protein-protein interaction, in clonogenic survival assays. These assays are a gold-standard method for assessing the long-term effects of cytotoxic and cytostatic agents on the reproductive integrity of single cells. Understanding the impact of inhibiting the FANCM-BTR interaction is crucial for developing novel cancer therapeutics, particularly for tumors reliant on the Alternative Lengthening of Telomeres (ALT) pathway.

Introduction to FANCM-BTR Interaction

The Fanconi Anemia Complementation Group M (FANCM) protein plays a pivotal role in DNA repair and the maintenance of genomic stability. It acts as a crucial sensor at stalled replication forks, recruiting downstream effector proteins to resolve DNA damage. One of its key interaction partners is the BTR complex, comprising BLM helicase, Topoisomerase IIIα, RMI1, and RMI2. The FANCM-BTR complex is instrumental in processing DNA intermediates and preventing aberrant recombination events. In ALT-positive cancer cells, which lack telomerase activity, the FANCM-BTR pathway is essential for telomere maintenance and cell viability. Therefore, inhibiting the FANCM-BTR interaction presents a promising therapeutic strategy to selectively target these cancer cells. This compound is a tool compound designed to disrupt this critical interaction, leading to increased replication stress and ultimately, cell death in susceptible cancer cell lines.

Data Presentation: Efficacy of this compound in U2OS Cells

The following table summarizes the quantitative data from a 10-day clonogenic survival assay performed with this compound on the human osteosarcoma cell line U2OS, which is a well-established model for ALT-positive cancers. The data demonstrates a dose-dependent decrease in the surviving fraction of U2OS cells upon treatment with the inhibitor.